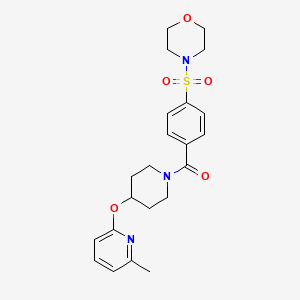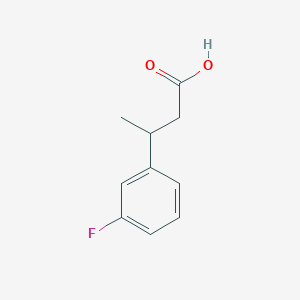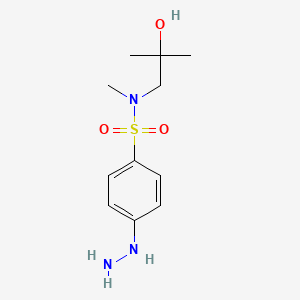
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring which is connected to a phenyl group via a methanone linkage. The phenyl group is substituted with a morpholinosulfonyl group. The piperidine ring is also connected to a pyridine ring via an ether linkage, and the pyridine ring is substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The piperidine and pyridine rings, along with the phenyl group, contribute to the rigidity of the molecule, while the ether and methanone linkages provide some flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar groups present in the molecule. Its stability might be affected by the presence of the ether and amide linkages.Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Studies
Compounds with structural similarities, such as piperidinyl methanones and morpholino derivatives, have been synthesized and characterized to understand their thermal, optical, and structural properties. For example, a study detailed the synthesis of a compound through substitution reactions, revealing insights into its crystalline structure and thermal stability via single crystal X-ray diffraction and thermogravimetric analysis (Karthik et al., 2021). This research underscores the importance of structural studies in elucidating compound properties, which could be relevant for materials science applications.
Pharmacological Applications
Another avenue of research involves the exploration of piperidinyl and morpholino groups in drug development, particularly for their antimicrobial and analgesic effects. Piperidinyl methanone derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, highlighting their potential as novel therapeutic agents (Mallesha & Mohana, 2014). Additionally, compounds featuring morpholino and piperidinyl groups have been investigated for their analgesic properties in various models of pain, indicating their potential use in pain management (Deseure et al., 2002).
Material Chemistry and Catalysis
The study of compounds with piperidinyl and morpholino groups extends to materials chemistry, where their properties can influence the development of new materials and catalysts. For instance, the catalytic properties and mechanisms of such compounds could be pertinent in chemical synthesis and environmental applications, although specific studies on the compound were not identified in the retrieved data.
Enzyme Inhibition and Molecular Docking
Research on closely related compounds has also focused on enzyme inhibition, where these molecules are used to study their interactions with various enzymes, potentially leading to the development of new inhibitors for therapeutic use. Molecular docking studies help in understanding the interaction dynamics between these compounds and enzyme or receptor sites, providing a foundation for drug design (Cetin et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-3-2-4-21(23-17)30-19-9-11-24(12-10-19)22(26)18-5-7-20(8-6-18)31(27,28)25-13-15-29-16-14-25/h2-8,19H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBPGRBGVVRUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927776.png)
![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)
![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2927781.png)




![N-(Cyanomethyl)-N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2927787.png)

![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2927792.png)
